Henryoside

説明

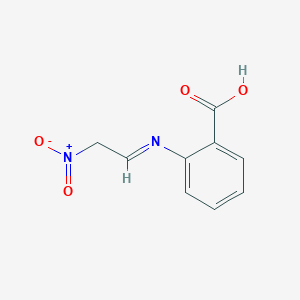

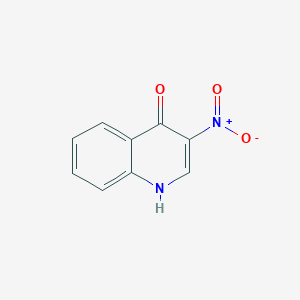

The Henry reaction is a significant carbon–carbon bond-forming reaction in organic chemistry, involving the coupling of a nitroalkane with an aldehyde or ketone in the presence of a base to produce β-nitro alcohols. This reaction is utilized in synthesizing various important compounds and intermediates in organic synthesis, including pharmaceuticals and natural products.

Synthesis Analysis

In recent developments, catalytic asymmetric versions of the Henry reaction have been explored, providing a new dimension to this classical reaction by allowing control over the stereochemistry of the newly generated carbon centers. Various catalysts, including metal complexes and organocatalysts, have been developed to achieve high catalytic activities and selectivities (Boruwa et al., 2006).

Molecular Structure Analysis

The Henry reaction's molecular structure analysis involves understanding the interaction between substrates and catalysts at the molecular level. Chiral ligands and metal complexes have been designed to improve enantioselectivity and diastereoselectivity in the reaction, demonstrating the importance of molecular structure in controlling reaction outcomes (Jin et al., 2011).

Chemical Reactions and Properties

The versatility of the Henry reaction is evident in its application to synthesize a wide range of compounds. It has been used in asymmetric syntheses, demonstrating the reaction's adaptability to producing enantiomerically enriched products. The reaction conditions, such as the choice of catalyst, solvent, and temperature, play critical roles in determining the reaction's selectivity and efficiency (Trost et al., 2002).

科学的研究の応用

Inhibitors Discovery : Henryoside is utilized in discovering novel human inosine monophosphate dehydrogenase (hIMPDH) inhibitors. These inhibitors can be applied in immunosuppressive, anticancer, antiviral, and antiparasitic therapeutic strategies (Li et al., 2015).

Regulatory Decision Making : It aids in interpreting data from nonstandard studies, particularly in regulatory decision-making processes (Kent et al., 1996).

Nanotechnology in Hazardous Waste Sites : Henryoside plays a role in organizing web-based seminars on nanotechnology applications for Superfund, which supports the characterization and remediation of hazardous waste sites (Henry & Shaughnessy, 2007).

Natural Products Research : Dr. T. A. Henry contributed significantly to the research of natural products, including cyanogenetic glucosides and alkaloidal drugs, applying chemistry to advance medicine (Nature, 1940).

Antimicrobial Drug Development : A component of Acanthopanax henryi, ETSK, significantly suppresses methicillin-resistant Staphylococcus aureus (MRSA) infections and has potential as an anti-MRSA natural drug (Li et al., 2020).

Environmental Science : The Henry's law constant is used to assess the fate of organosilicone compounds in wastewater systems (David et al., 2000).

Biochemistry : Henryoside contributes to the lives of eukaryote cells (Michell, 2022), and is involved in the transformation of D-glucose into specific inositol derivatives through the Henry cyclization method (Soengas et al., 2003).

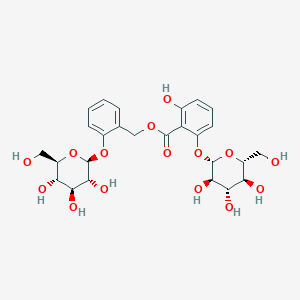

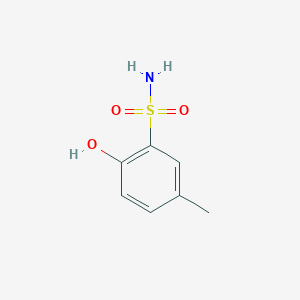

Phytochemistry : It is a salicin derivative bis-glucoside isolated from Viburnum veitchii (Tomassini et al., 2013), and a glycoside found in the leaves of Viburnum plicatum (Machida et al., 2010).

Safety And Hazards

According to the safety data sheet of Henryoside, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is required .

特性

IUPAC Name |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O15/c27-8-15-18(30)20(32)22(34)25(40-15)38-13-6-2-1-4-11(13)10-37-24(36)17-12(29)5-3-7-14(17)39-26-23(35)21(33)19(31)16(9-28)41-26/h1-7,15-16,18-23,25-35H,8-10H2/t15-,16-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHRYVYZZQIPGU-NXEOTYAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Henryoside | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)